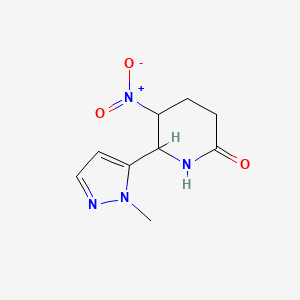
6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one (abbreviated as 6-(1-MPN) is a synthetic pyrazolone compound that has been used in scientific research for its various biochemical and physiological effects. It has been studied for its potential applications in the fields of medicine and biochemistry, and has been used in laboratory experiments to study its mechanism of action.
Applications De Recherche Scientifique
6-(1-MPN) has been used in scientific research in the fields of medicine and biochemistry. It has been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In addition, it has been studied for its potential anti-inflammatory, anti-bacterial, and anti-viral properties.
Mécanisme D'action
6-(1-MPN) is believed to act as a modulator of several biochemical pathways, including the modulation of the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It is also believed to modulate the activity of several transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
6-(1-MPN) has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(1-MPN) in laboratory experiments is that it is a highly stable compound, making it easy to handle and store. In addition, it is relatively inexpensive to synthesize, making it a cost-effective option for research purposes. However, there are some limitations to using 6-(1-MPN) in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively new compound, so there is limited research available on its effects and mechanism of action.
Orientations Futures
Future research on 6-(1-MPN) could focus on its potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further research could be conducted to explore the compound’s anti-inflammatory, anti-bacterial, and anti-viral properties. Other potential areas of research include the development of more efficient synthesis methods, as well as the exploration of new uses for the compound.
Méthodes De Synthèse
6-(1-MPN) can be synthesized from the reaction of 1-methyl-1H-pyrazol-5-ylmagnesium bromide (1-MPMgBr) and 5-nitropiperidin-2-one (5-NPO). The reaction is carried out in a solvent such as dichloromethane (DCM) at room temperature. The product, 6-(1-MPN), is obtained in a yield of 80-90%.
Propriétés
IUPAC Name |
6-(2-methylpyrazol-3-yl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-12-6(4-5-10-12)9-7(13(15)16)2-3-8(14)11-9/h4-5,7,9H,2-3H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMFXIOCTQHRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


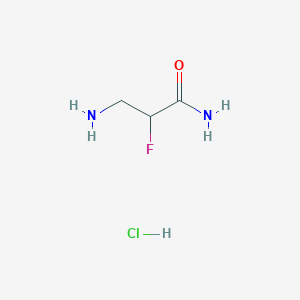
![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
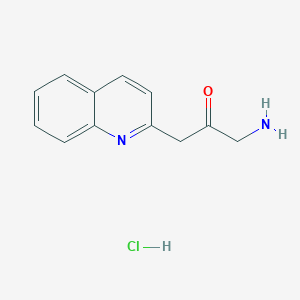

![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
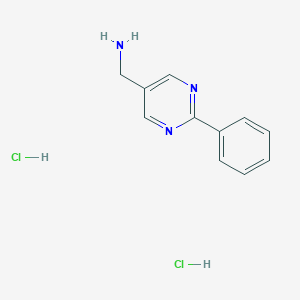
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
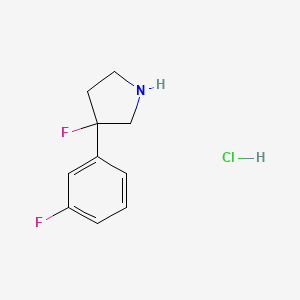


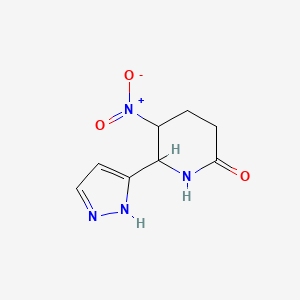
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)